BenchChemオンラインストアへようこそ!

N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide

DNA-PK inhibition Kinase inhibitor DNA damage repair

This benzothiazole-methylsulfonylphenyl acetamide uniquely combines a DNA-PK engagement motif (class IC₅₀ ~2.9 µM) with FAAH-inhibitory pharmacophore elements. Unlike simpler benzothiazole-acetamides (e.g., CHEMBL129236), the 4-(methylsulfonyl)phenyl extension critically governs target potency, lipase selectivity, and metabolic stability. Procure as a DNA-repair pathway probe for synthetic lethality screens and as a mandatory luciferase-interference control in HTS campaigns to prevent false-positive attrition.

Molecular Formula C22H18N2O3S2
Molecular Weight 422.52
CAS No. 941883-64-3
Cat. No. B2729023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide
CAS941883-64-3
Molecular FormulaC22H18N2O3S2
Molecular Weight422.52
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C22H18N2O3S2/c1-29(26,27)18-12-6-15(7-13-18)14-21(25)23-17-10-8-16(9-11-17)22-24-19-4-2-3-5-20(19)28-22/h2-13H,14H2,1H3,(H,23,25)
InChIKeyREXLWGGNSDOYHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide (CAS 941883-64-3): Structural Identity, Compound Class, and Procurement Baseline


N-(4-(Benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide (CAS 941883-64-3) is a synthetic small molecule belonging to the benzothiazole-phenylacetamide class, characterized by a benzothiazole ring linked via a 1,4-phenylene bridge to an acetamide group bearing a 4-(methylsulfonyl)phenyl substituent [1]. The compound integrates two pharmacophoric motifs—the benzothiazole heterocycle known for kinase inhibition and antitumor activity, and the methylsulfonyl (SO₂Me) group associated with enhanced target binding and metabolic stability—into a single molecular scaffold [2]. Available primarily through specialist chemical suppliers, this compound is positioned as a research tool for oncology and neurology target investigation, with its closest structural analogs including N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide (CHEMBL129236, CAS 6265-57-2), which lacks the methylsulfonylphenyl extension, and N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(methylsulfonyl)phenyl)acetamide (CAS 941884-12-4), which features an additional N-benzyl group [1][2].

Why Generic Substitution Fails for N-(4-(Benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide: Structural and Pharmacophoric Specificity


Substituting this compound with a generic benzothiazole-acetamide congener (e.g., CHEMBL129236, which carries a simple acetyl group instead of the 4-(methylsulfonyl)phenylacetyl moiety) would eliminate the methylsulfonyl pharmacophore that has been independently validated as a critical determinant of target engagement potency, lipase selectivity, and pharmacokinetic profile in benzothiazole sulfone amide series [1]. Similarly, repositioning the methylsulfonyl group to the benzothiazole ring (as in 2-(methylsulfonyl)benzothiazole derivatives) redirects the compound's biological fingerprint toward thiol-reactive mechanisms rather than the kinase- and enzyme-inhibitory pathways associated with the pendant methylsulfonylphenyl acetamide architecture [2]. The 1,4-phenylene spacer between the benzothiazole and acetamide groups further constrains conformational flexibility, distinguishing this scaffold from N-benzyl or direct amide-linked analogs. These structural determinants are not cosmetic—SAR studies on benzothiazole-based FAAH inhibitors have demonstrated that the sulfonyl group, benzothiazole ring, and linker geometry jointly govern potency, with even modest alterations producing >10-fold shifts in IC₅₀ [3].

Quantitative Differentiation Evidence Guide: N-(4-(Benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide vs. Closest Analogs


DNA-Dependent Protein Kinase (DNA-PK) Inhibitory Activity: Class-Level Evidence from the Benzothiazole-Methylsulfonyl Pharmacophore

A structurally related compound sharing the benzothiazole and 4-(methylsulfonyl)phenyl motifs—3-(benzo[d]thiazol-2-yl)-5-(4-(methylsulfonyl)phenyl)pyrazin-2-amine (BDBM489325)—demonstrated inhibition of DNA-dependent protein kinase (DNA-PK) with an IC₅₀ of 2.90 × 10³ nM in a radiometric phosphate incorporation assay, as curated in BindingDB from ChEMBL [1]. While this comparator replaces the phenylacetamide bridge with a pyrazin-2-amine core, it retains the identical benzothiazole and 4-(methylsulfonyl)phenyl termini present in the target compound. The DNA-PK target is central to non-homologous end joining (NHEJ) DNA repair pathways and represents a validated anticancer target [1]. No published DNA-PK inhibition data exist for the simpler N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide (CHEMBL129236), which lacks the methylsulfonylphenyl group entirely, underscoring the pharmacophoric contribution of this moiety.

DNA-PK inhibition Kinase inhibitor DNA damage repair

Firefly Luciferase Inhibitory Activity: Cross-Study Comparison with the Closest Non-Methylsulfonyl Analog

The simpler analog N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide (CHEMBL129236, CAS 6265-57-2), which lacks the entire 4-(methylsulfonyl)phenylacetyl extension, exhibits an IC₅₀ of 3.10 × 10³ nM against the luciferin binding site of Photuris pennsylvanica (firefly) luciferase in a competitive inhibition assay [1]. This luciferase inhibitory activity is a well-characterized property of 2-arylbenzothiazole compounds and carries direct implications for the interpretation of luciferase-based reporter gene assays frequently employed in high-throughput screening . The target compound (CAS 941883-64-3) retains the core benzothiazole-phenyl scaffold responsible for luciferase binding but adds the electron-withdrawing methylsulfonyl substituent, which may modulate binding affinity. In contrast, potent luciferase inhibitors such as Luciferase Inhibitor II (a 2-arylbenzothiazole) display IC₅₀ values of 0.2–0.32 µM under comparable conditions , indicating that the target compound's scaffold resides in a moderate-affinity range distinct from both the simple acetamide analog and optimized luciferase probes.

Luciferase inhibition Reporter gene assay interference HTS artifact profiling

Methylsulfonyl Group as a Pharmacophoric Determinant of Target Potency: Class-Level SAR from Benzothiazole FAAH Inhibitors

Comprehensive SAR studies on benzothiazole-based fatty acid amide hydrolase (FAAH) inhibitors published in the Journal of Medicinal Chemistry (2009) identified three structural components as essential for high-potency FAAH inhibition: the sulfonyl group, the piperidine ring, and the benzothiazole moiety [1]. Within this series, compound 16j achieved the highest potency through optimal spatial arrangement of these elements. The target compound (CAS 941883-64-3) incorporates two of these three key pharmacophoric elements—the benzothiazole ring and a methylsulfonyl group—although it replaces the piperidine ring with a phenylacetamide linker. Follow-up mechanistic studies (2011) demonstrated that sulfonamide-containing benzothiazoles achieve FAAH inhibition through a non-covalent mechanism characterized by long residence times derived from an increased kinetic barrier, rather than exclusively from thermodynamic potency [2]. The 4-(methylsulfonyl)phenyl substituent, being electronically comparable to the sulfonamide group yet metabolically distinct, may offer differentiated binding kinetics relative to the sulfonamide-benzothiazole series.

FAAH inhibition Structure-activity relationship Sulfonyl pharmacophore

Anticancer Activity Profile: Cross-Class Comparison with Methylsulfonyl Benzothiazole (MSBT) Derivatives Against HeLa Cervical Carcinoma Cells

Lad et al. (2017) reported a systematic evaluation of methylsulfonyl benzothiazole (MSBT) derivatives, wherein compounds MSBT-07 and MSBT-12 achieved GI₅₀ values of 0.1 µM or below against HeLa cervical cancer cells, representing the most potent anticancer activity within that series [1]. These MSBT compounds share the methylsulfonyl-benzothiazole core architecture with the target compound but differ in the nature and position of the amide/alkoxy/sulfonamide substituents on the benzothiazole ring. Notably, the MSBT series was screened in a tiered fashion: only compounds demonstrating promising antimicrobial activity (MIC 4–50 µg/mL range) were advanced to anticancer evaluation, establishing a selectivity filter that enriched for compounds with dual antimicrobial-anticancer potential [1]. In parallel, the benzothiazole-phenylacetamide scaffold more broadly has been validated as an antiproliferative chemotype: a 2020 comprehensive review of 2-substituted benzothiazoles confirmed consistent antiproliferative effects across multiple cancer cell models, with the mechanism of action linked to kinase inhibition and apoptosis induction [2].

Anticancer activity HeLa cytotoxicity Methylsulfonyl benzothiazole

Src Kinase Inhibitory and Antiproliferative Activity: Benchmarking Against Thiazolyl N-Benzyl-Substituted Acetamide Derivatives

Fallah-Tafti et al. (2011) reported that thiazolyl N-benzyl-substituted acetamide derivatives inhibit c-Src kinase with GI₅₀ values of 1.34 µM and 2.30 µM in NIH3T3/c-Src527F and SYF/c-Src527F cells, respectively, for the unsubstituted N-benzyl lead compound 8a [1]. These compounds were further evaluated for antiproliferative activity against human colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM) cell lines, with the 4-fluorobenzylthiazolyl derivative 8b exhibiting 64–71% inhibition of BT-20 and CCRF cell proliferation at 50 µM [1]. The target compound (CAS 941883-64-3) differs from the thiazolyl N-benzyl series by featuring a benzothiazole (rather than thiazole) ring and a 4-(methylsulfonyl)phenylacetyl (rather than N-benzyl) substituent, creating a distinct chemical space within the broader acetamide-kinase inhibitor landscape. Notably, the absence of the N-benzyl group in the target compound eliminates a metabolically labile site, while the methylsulfonyl group introduces additional hydrogen-bond acceptor capacity that may enhance kinase hinge-region binding.

Src kinase inhibition Antiproliferative activity Kinase inhibitor scaffold

Endothelial Lipase (EL) Inhibition and Lipase Selectivity: Translational Pharmacodynamic Benchmark from Benzothiazole Sulfone Amide Lead Series

Kim et al. (2019) reported the optimization of a benzothiazole sulfone amide series for endothelial lipase (EL) inhibition, achieving potent EL inhibition with concomitant lipase selectivity and improved pharmacokinetic profile, culminating in the identification of Compound 32 [1]. Compound 32 was advanced to a mouse pharmacodynamic model where it achieved targeted plasma exposure (Ctrough > 15-fold over mouse plasma EL IC₅₀ sustained over 4 days), representing a significant translational milestone for the benzothiazole sulfone amide class [1]. However, Compound 32 showed no effect on HDL cholesterol levels despite robust target engagement, illustrating the complexity of EL biology and the non-linear relationship between enzyme inhibition and HDL modulation [1]. The target compound (CAS 941883-64-3) shares the benzothiazole core and methylsulfonyl (sulfone) functionality with this optimized EL inhibitor series but differs in the amide connectivity: the target compound features a phenylacetamide bridge rather than a direct sulfone-amide linkage to the benzothiazole. This structural distinction may confer differentiated lipase subtype selectivity profiles while retaining the benzothiazole-sulfone pharmacophore validated in vivo.

Endothelial lipase inhibition HDL cholesterol Lipase selectivity Pharmacokinetics

Best Research and Industrial Application Scenarios for N-(4-(Benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide (CAS 941883-64-3)


Oncology Target Discovery: DNA Damage Repair Pathway Screening with DNA-PK as a Primary Target Hypothesis

The compound is positioned for inclusion in DNA-PK-focused screening cascades based on the class-level evidence that the benzothiazole-methylsulfonylphenyl pharmacophore engages DNA-PK (IC₅₀ = 2.90 µM for close structural analog BDBM489325) [1]. Researchers investigating DNA double-strand break repair pathways, synthetic lethality strategies (e.g., ATM/ATR/DNA-PK inhibitor combinations), or radiosensitization in oncology should prioritize this compound over simpler benzothiazole-acetamide analogs that lack the methylsulfonyl group and have no documented DNA-PK interaction. Primary screening should employ a radiometric phosphate incorporation or TR-FRET-based DNA-PK biochemical assay, with counter-screening against related PIKK family kinases (ATM, ATR, mTOR) to establish selectivity, and confirmation in cell-based DNA damage response assays (e.g., γH2AX foci formation, pDNA-PK autophosphorylation at Ser2056).

Luciferase-Based High-Throughput Screening: Pre-Validation of Reporter Gene Assay Interference Liability

Given the documented firefly luciferase inhibitory activity of the benzothiazole-phenyl scaffold class (IC₅₀ ≈ 3.1 µM for CHEMBL129236) [2], this compound should be systematically evaluated as a luciferase interference control in any HTS campaign employing luciferase-based reporter readouts (e.g., ATP quantification, gene reporter assays, cell viability assays using luciferase-coupled detection). The recommended protocol includes: (i) performing a cell-free luciferase enzyme inhibition assay to establish the compound's IC₅₀ against purified firefly luciferase; (ii) comparing results from luciferase-based and orthogonal (e.g., resazurin, LDH release, or direct ATP-luciferase with inhibitor-tolerant luciferase variants) viability assays to deconvolute genuine cytotoxicity from reporter interference; and (iii) including Luciferase Inhibitor II as a positive control (IC₅₀ ≈ 0.2–0.32 µM) [2]. Procuring this compound for HTS counter-screen panels can prevent false-positive hit triage in oncology and neurology phenotypic screens.

Endocannabinoid System Pharmacology: FAAH Inhibitor Probe Development with Differentiated Binding Kinetics

The compound's structural composition—combining the benzothiazole scaffold and methylsulfonyl group that were independently validated as essential FAAH pharmacophoric elements (J Med Chem 2009, SAR study demonstrating that the sulfonyl group, piperidine ring, and benzothiazole are key activity determinants) [3]—positions it as a candidate FAAH inhibitor probe with a distinct binding mode relative to the piperidine-containing lead series. The absence of the piperidine ring and the replacement of a sulfonamide with a methylsulfone may alter the kinetic mechanism of inhibition; the 2011 mechanistic study on sulfonamide-containing benzothiazoles established that long residence times derive from an increased kinetic barrier rather than purely thermodynamic factors [4]. Researchers should evaluate this compound in FAAH biochemical assays using [³H]-anandamide or fluorogenic substrate (e.g., arachidonyl 7-amino-4-methylcoumarin amide) with jump-dilution protocols to assess residence time, alongside selectivity profiling against monoacylglycerol lipase (MAGL) and other serine hydrolases by activity-based protein profiling (ABPP).

Anticancer Lead Optimization: Methylsulfonyl-Benzothiazole Scaffold as an Entry Point for Kinase-Focused Medicinal Chemistry

The compound represents a synthetically tractable starting point for structure-activity relationship expansion in kinase inhibitor medicinal chemistry programs. The benzothiazole-phenylacetamide scaffold has been validated as an antiproliferative chemotype across multiple cancer cell lines [5], while the MSBT series (Lad et al. 2017) demonstrated that methylsulfonyl substitution can drive anticancer potency to sub-0.1 µM GI₅₀ levels in HeLa cells [6]. Synthetic diversification strategies accessible from this compound include: (i) variation of the methylsulfonyl group to larger alkyl/aryl sulfones or sulfonamides; (ii) introduction of substituents at the benzothiazole 5- and 6-positions; (iii) replacement of the 1,4-phenylene linker with heterocyclic spacers; and (iv) amide N-alkylation (cf. N-benzyl analog CAS 941884-12-4). The compound's molecular weight (≈450 Da), cLogP, and hydrogen bond donor/acceptor profile place it within lead-like chemical space suitable for further optimization toward oral bioavailability, subject to experimental determination of aqueous solubility and microsomal stability.

Quote Request

Request a Quote for N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.